molecular formula C24H15NO2 B14402815 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione CAS No. 87999-13-1

3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione

Cat. No.: B14402815
CAS No.: 87999-13-1
M. Wt: 349.4 g/mol
InChI Key: ZMTZSJSMZOTTOO-UHFFFAOYSA-N
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Description

3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is a heterocyclic compound that belongs to the class of indeno-pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an indene moiety and substituted with phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione typically involves multi-step reactions. One common method includes the cyclization of enamidoindenes via the Vilsmeier-Haack formylation, followed by condensation reactions under acidic conditions . Another approach involves the use of heterocyclic ketene aminals and bindone in the presence of acid catalysts like p-TSA in ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by employing continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: N-bromosuccinimide (NBS) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with sodium hydride (NaH).

Major Products:

    Oxidation: Tetrabromo derivatives.

    Reduction: Reduced indeno-pyridine derivatives.

    Substitution: C-alkylated indeno-pyridine derivatives.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: 3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione is unique due to its specific substitution pattern and the combination of indene and pyridine rings

Properties

CAS No.

87999-13-1

Molecular Formula

C24H15NO2

Molecular Weight

349.4 g/mol

IUPAC Name

3,4-diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione

InChI

InChI=1S/C24H15NO2/c26-23-18-14-8-7-13-17(18)22-21(23)19(15-9-3-1-4-10-15)20(24(27)25-22)16-11-5-2-6-12-16/h1-14H,(H,25,27)

InChI Key

ZMTZSJSMZOTTOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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